molecular formula C23H32FN3S B5005259 ({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine

({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine

Cat. No.: B5005259
M. Wt: 401.6 g/mol
InChI Key: KNGXDZNDTFSSDI-UHFFFAOYSA-N
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Description

The compound ({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine is a complex organic molecule. It contains several functional groups and rings, including a piperidine ring, a benzothiazole ring, and a fluorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require a variety of reagents. For example, the precursor could be obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The cation contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound would likely be complex and require careful control of conditions. The precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the compound has a molecular weight of 637.7 g/mol, a XLogP3-AA of 6.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 10, a rotatable bond count of 13, and a topological polar surface area of 178 Ų .

Properties

IUPAC Name

1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32FN3S/c1-26(17-23-25-21-4-2-3-5-22(21)28-23)16-19-11-14-27(15-12-19)13-10-18-6-8-20(24)9-7-18/h6-9,19H,2-5,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGXDZNDTFSSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=C(C=C2)F)CC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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